2-(3-Bromopyridin-2-yl)propan-2-amine
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Overview
Description
2-(3-Bromopyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)propan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 3-bromopyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(3-Bromopyridin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromopyridin-2-yl)propan-2-amine
- 2-(6-Bromopyridin-3-yl)propan-2-amine
- 3-Amino-2-bromopyridine
Uniqueness
2-(3-Bromopyridin-2-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,10)7-6(9)4-3-5-11-7/h3-5H,10H2,1-2H3 |
InChI Key |
UQTBJUNMAWZNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Br)N |
Origin of Product |
United States |
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